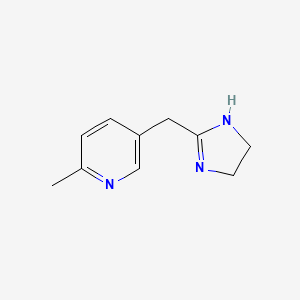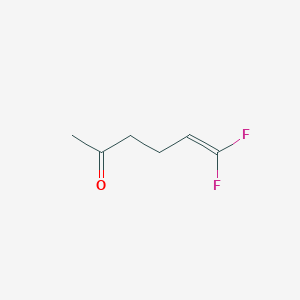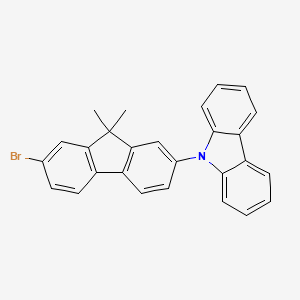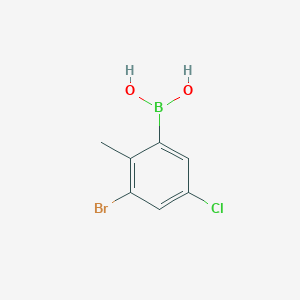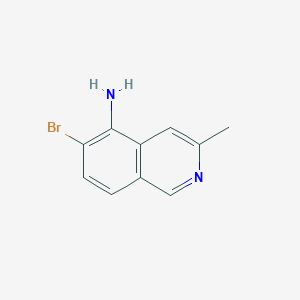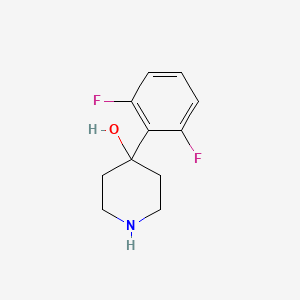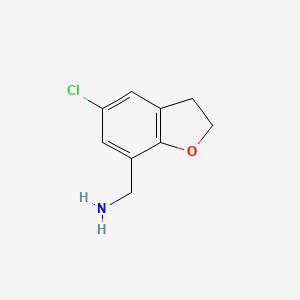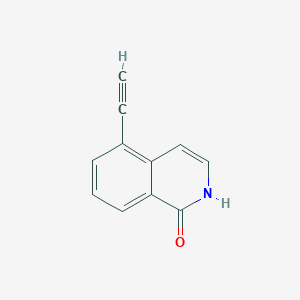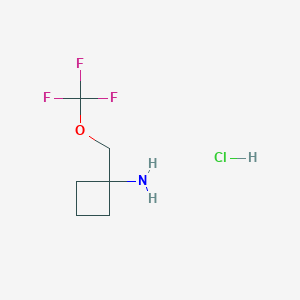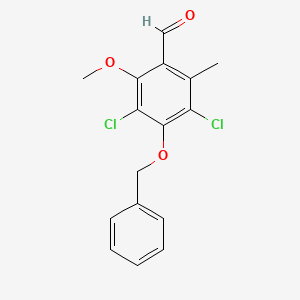
4-(Benzyloxy)-3,5-dichloro-2-methoxy-6-methylbenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Benzyloxy)-3,5-dichloro-2-methoxy-6-methylbenzaldehyde is an organic compound belonging to the class of benzaldehydes. This compound is characterized by the presence of a benzyloxy group, two chlorine atoms, a methoxy group, and a methyl group attached to a benzaldehyde core. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzyloxy)-3,5-dichloro-2-methoxy-6-methylbenzaldehyde typically involves the benzoylation of substituted phenols followed by a series of reactions to introduce the desired functional groups. One common method involves the use of anhydrous aluminum chloride as a catalyst under neat conditions to achieve the Fries rearrangement, which converts benzoylated products into hydroxy benzophenones .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The choice of reagents and catalysts, as well as the optimization of reaction conditions, are crucial for achieving high yields and purity in industrial production.
Análisis De Reacciones Químicas
Types of Reactions
4-(Benzyloxy)-3,5-dichloro-2-methoxy-6-methylbenzaldehyde undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.
Substitution: The chlorine atoms and other substituents on the benzene ring can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired reaction and product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce new functional groups onto the benzene ring.
Aplicaciones Científicas De Investigación
4-(Benzyloxy)-3,5-dichloro-2-methoxy-6-methylbenzaldehyde has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or treatments.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-(Benzyloxy)-3,5-dichloro-2-methoxy-6-methylbenzaldehyde involves its interaction with molecular targets and pathways in biological systems. The compound may exert its effects by binding to specific enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit certain enzymes involved in microbial growth, contributing to its antimicrobial activity .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 4-(Benzyloxy)-3,5-dichloro-2-methoxy-6-methylbenzaldehyde include:
- 4-(Benzyloxy)-2-hydroxybenzaldehyde
- 4-(Benzyloxy)-3-methoxybenzaldehyde
- 2-(4-(Benzyloxy)-5-(hydroxyl)phenyl)benzothiazole
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C16H14Cl2O3 |
|---|---|
Peso molecular |
325.2 g/mol |
Nombre IUPAC |
3,5-dichloro-2-methoxy-6-methyl-4-phenylmethoxybenzaldehyde |
InChI |
InChI=1S/C16H14Cl2O3/c1-10-12(8-19)15(20-2)14(18)16(13(10)17)21-9-11-6-4-3-5-7-11/h3-8H,9H2,1-2H3 |
Clave InChI |
DFKJQADCBUWZPP-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C(C(=C1Cl)OCC2=CC=CC=C2)Cl)OC)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Methoxy-1H-benzo[d]imidazol-6-amine](/img/structure/B12827510.png)

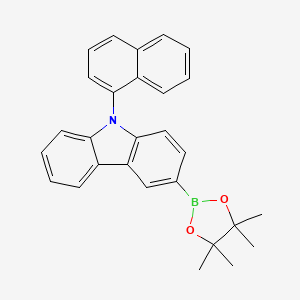
![(2S,3S,4S,5S,6S)-2-[(2R,3R,4S,5S,6R)-5-[(2S,3S,4S,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)-2-[(1R,2S,4S,5'R,6R,7S,8S,9S,12S,13R,16S)-8-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B12827521.png)
![1-ethyl-N-methyl-5-nitro-1H-benzo[d]imidazol-2-amine](/img/structure/B12827525.png)
